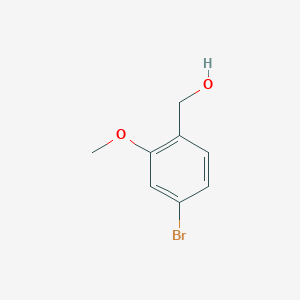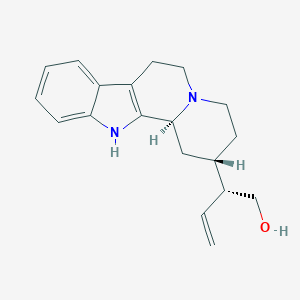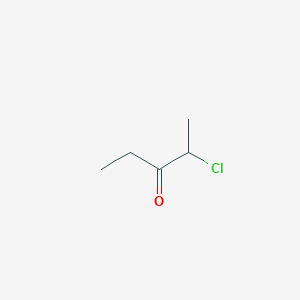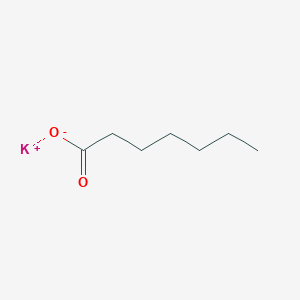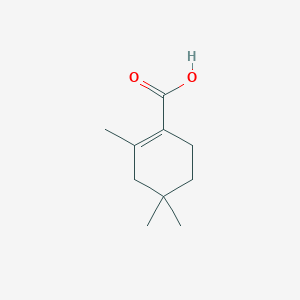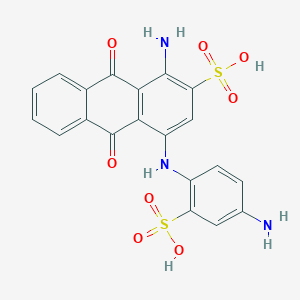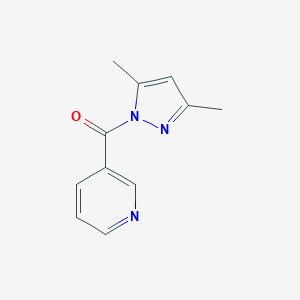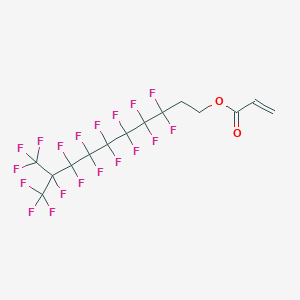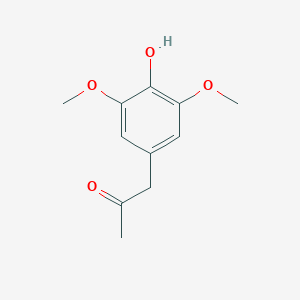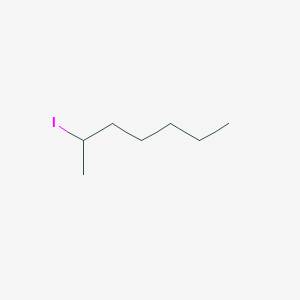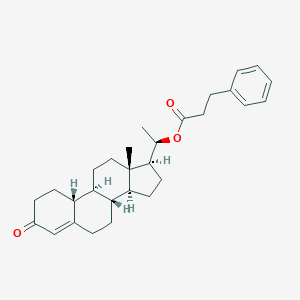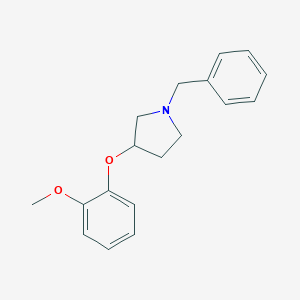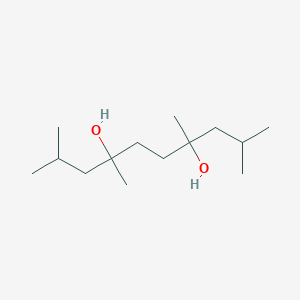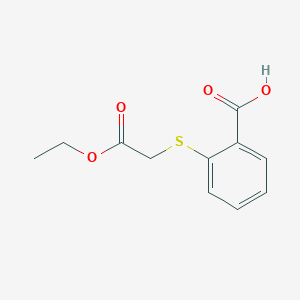
2,4-Difluorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluorothiophene is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a thiophene ring with two fluorine atoms attached at the 2 and 4 positions. The synthesis of 2,4-difluorothiophene has been achieved through various methods, and its applications in scientific research have been explored in several areas.
作用機序
The mechanism of action of 2,4-difluorothiophene is not well understood, but it is believed to involve its interaction with specific targets in biological systems. In materials science, the mechanism of action of 2,4-difluorothiophene involves its incorporation into the conjugated polymer backbone, which leads to improved properties such as enhanced charge transport and stability. In organic electronics, the mechanism of action of 2,4-difluorothiophene involves its doping effect, which improves the conductivity and charge carrier mobility of the organic semiconductor. In medicinal chemistry, the mechanism of action of 2,4-difluorothiophene involves its interaction with specific biological targets, which leads to the desired therapeutic effect.
生化学的および生理学的効果
The biochemical and physiological effects of 2,4-difluorothiophene have not been extensively studied, but some studies have reported its potential toxicity and adverse effects on biological systems. In one study, the acute toxicity of 2,4-difluorothiophene was evaluated in rats, and it was found to be toxic at high doses. However, the chronic toxicity and long-term effects of 2,4-difluorothiophene on biological systems are not well understood.
実験室実験の利点と制限
The advantages of using 2,4-difluorothiophene in lab experiments include its unique properties, high purity, and ease of synthesis. This compound can be easily synthesized through various methods, and its unique properties make it a promising compound for scientific research. However, the limitations of using 2,4-difluorothiophene in lab experiments include its potential toxicity and adverse effects on biological systems. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.
将来の方向性
There are several future directions for the research and development of 2,4-difluorothiophene. In materials science, future research could focus on the synthesis of new conjugated polymers using 2,4-difluorothiophene as a building block to improve their properties. In organic electronics, future research could focus on the development of new organic semiconductors doped with 2,4-difluorothiophene to improve their performance. In medicinal chemistry, future research could focus on the development of new drugs based on the 2,4-difluorothiophene scaffold to target specific biological systems. Additionally, future research could focus on the evaluation of the chronic toxicity and long-term effects of 2,4-difluorothiophene on biological systems.
合成法
The synthesis of 2,4-difluorothiophene can be achieved through different methods, including the direct fluorination of thiophene or the substitution of fluorine atoms in a pre-existing thiophene derivative. One of the most common methods involves the reaction of 2,4-dichlorothiophene with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. This method yields high purity and yields of 2,4-difluorothiophene.
科学的研究の応用
The unique properties of 2,4-difluorothiophene make it a promising compound for scientific research. This compound has been explored in several areas, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,4-difluorothiophene has been used as a building block for the synthesis of conjugated polymers with improved properties such as high electron affinity and low bandgap. In organic electronics, 2,4-difluorothiophene has been used as a dopant material to improve the performance of organic semiconductors. In medicinal chemistry, 2,4-difluorothiophene has been explored as a potential scaffold for the development of new drugs due to its unique electronic and steric properties.
特性
CAS番号 |
19259-13-3 |
|---|---|
製品名 |
2,4-Difluorothiophene |
分子式 |
C4H2F2S |
分子量 |
120.12 g/mol |
IUPAC名 |
2,4-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-4(6)7-2-3/h1-2H |
InChIキー |
UUKMQHRLKJDVFG-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1F)F |
正規SMILES |
C1=C(SC=C1F)F |
同義語 |
2,4-Difluorothiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



